![molecular formula C21H28N4O5 B6451542 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide CAS No. 2549064-10-8](/img/structure/B6451542.png)
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide is 416.20597001 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structures
The compound’s molecular and crystal structures were determined by single crystal X-ray analysis . It crystallizes in the orthorhombic space group Pbca with dimensions: a = 24.295 Å, b = 15.086 Å, and c = 7.552 Å. The molecule exhibits analgesic activity due to its cycloaliphatic amine moiety. Notably, it deviates from a planar configuration.
Planarity of the Cyclobutane Ring
Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized via dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation, forms a slightly distorted square-planar arrangement . The central four-membered ring is non-planar, with residues on opposite sides resembling the typical α-form for truxillic acid derivatives.
Hyperconjugative Interactions
Natural bond orbital analysis reveals the effect of σ C–H → σ C–H * hyperconjugative interactions within the molecule . These interactions contribute to its stability and reactivity.
Crystal Packing
In the crystal structure, hydrogen bonding (C–H Mthcarbx ⋯O Carbx and C–H Mthoxy ⋯O Mthoxy) and van der Waals interactions play crucial roles in the three-dimensional architecture . The Hirshfeld surface analysis confirms dominant contributions from H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions.
Related Compounds
Consider exploring related compounds like 2-(3,4-dimethoxyphenyl)acetaldehyde .
Mechanism of Action
Target of Action
The primary target of this compound is the active pockets of ERK1 and ERK2 . These are important signaling molecules involved in various cellular processes, including cell proliferation, transformation, and cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . Specifically, it suppresses the ERKs/RSK2 signaling pathway, which leads to the inhibition of NF-κB transactivation activity . This results in a decrease in the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . By inhibiting this pathway, it disrupts the regulation of cell proliferation, transformation, and cancer cell metastasis . The downstream effects include a reduction in the production of TNF-α and PGE2, which are key molecules involved in inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in cell migration, particularly in JB6 Cl41 cells enhanced by EGF treatment . This suggests that the compound could potentially be used to inhibit cancer cell metastasis .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-23-13-16(20(27)24(2)21(23)28)25-9-7-15(8-10-25)22-19(26)12-14-5-6-17(29-3)18(11-14)30-4/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCGSWSDBUVURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]acetamide |
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